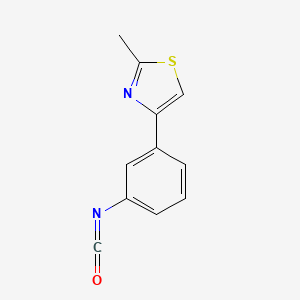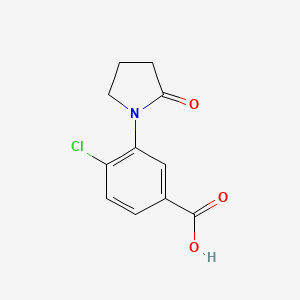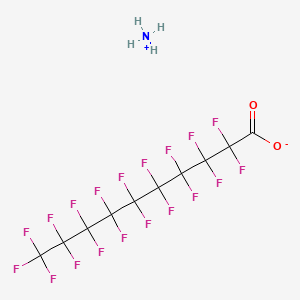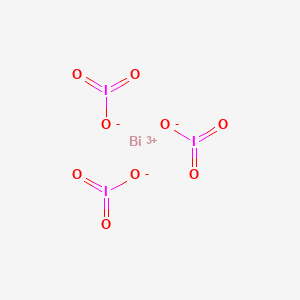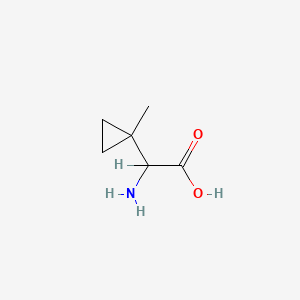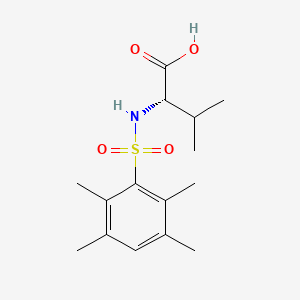
N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine
Übersicht
Beschreibung
N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine, commonly referred to as TMBV, is a synthetic amino acid used in scientific research. It is used as a tool to study various biochemical and physiological processes, as well as to develop new methods for synthesizing compounds. TMBV has been used in a variety of research studies, including those focused on protein synthesis, enzyme kinetics, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Polymer-Supported Chiral Catalysts
N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine and its derivatives have been explored for their utility in synthesizing polymer-supported chiral catalysts. These catalysts are designed to facilitate asymmetric Diels-Alder reactions, a cornerstone in synthetic organic chemistry for producing optically active compounds. The process involves creating polymer-supported N-sulfonylamino acids, which are then used to catalyze reactions yielding products with significant enantiomeric purity. This application underscores the role of N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine in advancing asymmetric synthesis techniques, crucial for the pharmaceutical and fine chemical industries (Koichi Kamahori et al., 1995).
Enzyme Inhibition Studies
Research has shown the relevance of N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine related compounds in the study of enzyme inhibition, particularly focusing on acetolactate synthase (ALS). ALS is a key enzyme in the biosynthesis of branched-chain amino acids like valine and isoleucine. Sulfonylurea compounds, which share a functional resemblance with N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine, have been found to inhibit ALS, providing insights into the mechanism of action of herbicides and potential therapeutic agents. This research not only aids in understanding the biochemical pathways of plant and microbial metabolism but also contributes to the development of new agrochemicals and therapeutic agents (T. Ray, 1984).
Advanced Material Synthesis
The compound and its derivatives are instrumental in the synthesis of novel materials, such as optically active poly(amide-imide)s. These materials are synthesized via direct polycondensation using N-trimellitylimido-S-valine, a related compound, highlighting the versatility of N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine in polymer chemistry. These optically active polymers have potential applications in various high-performance materials, demonstrating the compound's contribution to the development of advanced functional materials with specific optical properties (S. Mallakpour & M. Kolahdoozan, 2006).
Eigenschaften
IUPAC Name |
(2S)-3-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-8(2)13(15(17)18)16-21(19,20)14-11(5)9(3)7-10(4)12(14)6/h7-8,13,16H,1-6H3,(H,17,18)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSJWNVCOOWYHL-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC(C(C)C)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N[C@@H](C(C)C)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368810 | |
| Record name | N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]butanoic acid | |
CAS RN |
1009595-18-9 | |
| Record name | N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



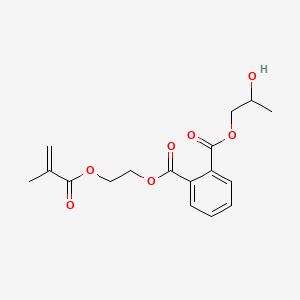
![Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane](/img/structure/B1608852.png)
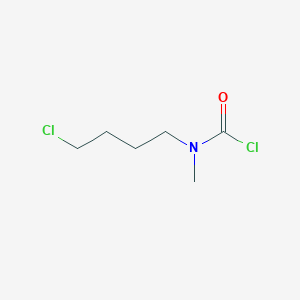
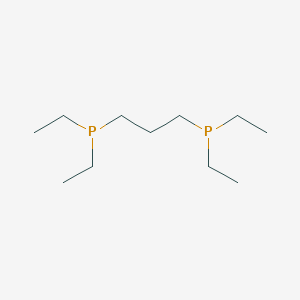
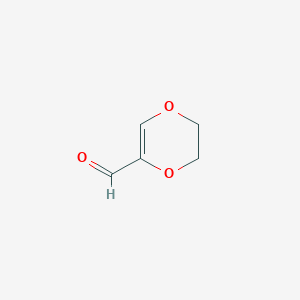
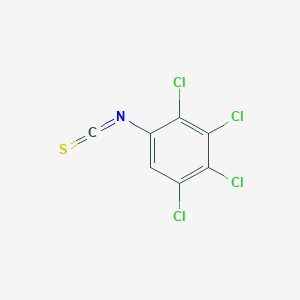
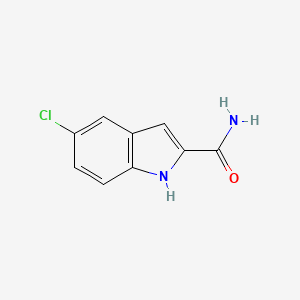
![4-[2-(4-Methylphenyl)ethyl]piperidine](/img/structure/B1608860.png)
